molecular formula C16H18N2O3S2 B1227481 N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide

N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B1227481
M. Wt: 350.5 g/mol
InChI Key: ZMYUHWNQSIRLEL-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide is a sulfonamide compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to its thiophene group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of electronic materials or as a ligand in coordination chemistry.

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H18N2O3S2/c19-16(12-14-4-3-11-22-14)17-13-5-7-15(8-6-13)23(20,21)18-9-1-2-10-18/h3-8,11H,1-2,9-10,12H2,(H,17,19)

InChI Key

ZMYUHWNQSIRLEL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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